Cas no 1550813-23-4 (4-(6-methoxypyridin-2-yl)butanoic acid)

4-(6-Methoxypyridin-2-yl)butanoic acid is a versatile intermediate in organic synthesis, particularly valued for its pyridine core and carboxylic acid functionality. The methoxy group at the 6-position enhances its reactivity and selectivity in coupling reactions, making it useful in pharmaceutical and agrochemical applications. Its butanoic acid chain provides flexibility for further derivatization, enabling the synthesis of complex molecules. This compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its structural features make it a valuable building block for constructing heterocyclic compounds, ligands, and bioactive molecules. High purity grades are available to meet stringent research and industrial requirements.
4-(6-methoxypyridin-2-yl)butanoic acid structure
1550813-23-4 structure
商品名:4-(6-methoxypyridin-2-yl)butanoic acid
CAS番号:1550813-23-4
MF:C10H13NO3
メガワット:195.215122938156
CID:6506926
PubChem ID:83879274

4-(6-methoxypyridin-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(6-methoxypyridin-2-yl)butanoic acid
    • EN300-1810920
    • 1550813-23-4
    • インチ: 1S/C10H13NO3/c1-14-9-6-2-4-8(11-9)5-3-7-10(12)13/h2,4,6H,3,5,7H2,1H3,(H,12,13)
    • InChIKey: GYYXZQPCPAUCDE-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC=CC(CCCC(=O)O)=N1

計算された属性

  • せいみつぶんしりょう: 195.08954328g/mol
  • どういたいしつりょう: 195.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 59.4Ų

4-(6-methoxypyridin-2-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1810920-0.5g
4-(6-methoxypyridin-2-yl)butanoic acid
1550813-23-4
0.5g
$1124.0 2023-09-19
Enamine
EN300-1810920-0.25g
4-(6-methoxypyridin-2-yl)butanoic acid
1550813-23-4
0.25g
$1078.0 2023-09-19
Enamine
EN300-1810920-10.0g
4-(6-methoxypyridin-2-yl)butanoic acid
1550813-23-4
10g
$5037.0 2023-06-01
Enamine
EN300-1810920-2.5g
4-(6-methoxypyridin-2-yl)butanoic acid
1550813-23-4
2.5g
$2295.0 2023-09-19
Enamine
EN300-1810920-0.1g
4-(6-methoxypyridin-2-yl)butanoic acid
1550813-23-4
0.1g
$1031.0 2023-09-19
Enamine
EN300-1810920-5.0g
4-(6-methoxypyridin-2-yl)butanoic acid
1550813-23-4
5g
$3396.0 2023-06-01
Enamine
EN300-1810920-10g
4-(6-methoxypyridin-2-yl)butanoic acid
1550813-23-4
10g
$5037.0 2023-09-19
Enamine
EN300-1810920-1g
4-(6-methoxypyridin-2-yl)butanoic acid
1550813-23-4
1g
$1172.0 2023-09-19
Enamine
EN300-1810920-0.05g
4-(6-methoxypyridin-2-yl)butanoic acid
1550813-23-4
0.05g
$983.0 2023-09-19
Enamine
EN300-1810920-5g
4-(6-methoxypyridin-2-yl)butanoic acid
1550813-23-4
5g
$3396.0 2023-09-19

4-(6-methoxypyridin-2-yl)butanoic acid 関連文献

4-(6-methoxypyridin-2-yl)butanoic acidに関する追加情報

4-(6-Methoxypyridin-2-yl)Butanoic Acid: A Comprehensive Overview

4-(6-Methoxypyridin-2-yl)butanoic acid, also known by its CAS number 1550813-23-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug discovery and material science. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent advancements related to this compound.

The molecular structure of 4-(6-methoxypyridin-2-yl)butanoic acid consists of a pyridine ring substituted with a methoxy group at the 6-position and a butanoic acid moiety attached at the 2-position of the pyridine ring. This arrangement imparts the compound with both aromatic and aliphatic properties, making it versatile for various chemical reactions. The presence of the methoxy group introduces electron-donating effects, which can influence the compound's reactivity and stability.

Recent studies have explored the synthesis of 4-(6-methoxypyridin-2-yl)butanoic acid through various routes, including Suzuki coupling reactions and nucleophilic substitutions. These methods have been optimized to enhance yield and purity, making the compound more accessible for research purposes. For instance, researchers have reported a highly efficient synthesis pathway utilizing palladium catalysts, which significantly reduces reaction time while maintaining high product quality.

In terms of biological activity, 4-(6-methoxypyridin-2-yl)butanoic acid has shown promising results in preliminary assays targeting enzyme inhibition and receptor binding. A study published in 2023 demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound in anticancer drug development. Additionally, its ability to modulate G-protein coupled receptors (GPCRs) has opened avenues for exploring its role in treating neurological disorders.

The application of computational chemistry techniques has further elucidated the interaction mechanisms of 4-(6-methoxypyridin-2-yl)butanoic acid with biological targets. Molecular docking studies have revealed key binding motifs that contribute to its bioactivity, providing insights for structure-based drug design. These findings underscore the importance of rational design in optimizing the compound's pharmacokinetic properties.

From a materials science perspective, 4-(6-methoxypyridin-2-yl)butanoic acid has been investigated as a precursor for constructing functional materials such as coordination polymers and metalloorganic frameworks (MOFs). Its carboxylic acid group facilitates metal-ligand interactions, enabling the formation of porous structures with potential applications in gas storage and catalysis.

In conclusion, 4-(6-methoxypyridin-2-yl)butanoic acid, CAS number 1550813-23-4, stands as a multifaceted compound with diverse applications across chemistry and biology. Ongoing research continues to uncover new dimensions of its utility, positioning it as a valuable asset in both academic and industrial settings.

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